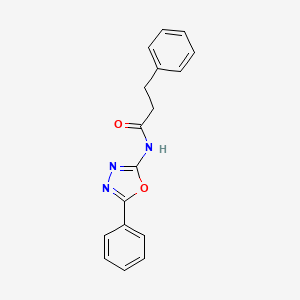

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWSZIWYIZCCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the reaction of phenylhydrazine with benzaldehyde to form a phenylhydrazone, which is then cyclized to form the oxadiazole ring. The propanamide group is introduced through subsequent reactions involving acyl chloride and amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form phenolic compounds.

Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

Substitution: The propanamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has various applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It has been studied for its potential biological activities, including anticonvulsant properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl groups and oxadiazole ring can interact with enzymes and receptors, leading to biological responses.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

3-(3-Chlorophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (Compound 10)

- Structural Difference : A chlorine atom replaces the hydrogen at the meta position of the propanamide's phenyl group.

- Properties : Melting point (201–203°C) is higher than the parent compound, suggesting enhanced crystallinity due to the electronegative chlorine. The synthesis yield is modest (15%) .

N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e)

- Structural Difference : Incorporates a sulfanyl (-S-) linker and a thiazole ring instead of a direct amide bond.

- Properties : Lower melting point (117–118°C) indicates reduced intermolecular forces compared to the parent compound. The thiazole moiety may enhance interactions with biological targets like kinases or phosphatases .

Modifications to the Oxadiazole Core

2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylallylidene)furan-3-carbohydrazide (6e)

- N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide Structural Difference: Features dual sulfonyl groups on both aromatic rings.

HDAC Inhibition

- (R)-2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (10b) Key Difference: An amino group is introduced on the propanamide chain. Activity: Exhibits potent HDAC8 inhibition, with selectivity against breast cancer cell lines (MCF-7 and MDA-MB-231). The amino group likely facilitates hydrogen bonding with HDAC active sites, a feature absent in the parent compound .

Thymidylate Synthase (TS) Interactions

- 3-Phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide

- Structural Difference : Oxadiazole replaced with thiadiazole; sulfamoyl group added.

- Activity : The thiadiazole ring and sulfamoyl group may enhance TS inhibition by mimicking thymidine’s structure, disrupting DNA synthesis. This modification highlights the importance of sulfur in enzyme interactions .

Melting Points and Solubility

Biological Activity

3-Phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 280.32 g/mol

1. Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit potent anticancer activity. Specifically, this compound has been shown to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

The compound's mechanism of action involves the induction of apoptosis in cancer cells, likely through the modulation of specific signaling pathways related to cell survival and proliferation.

2. Enzyme Inhibition

The compound has demonstrated inhibitory activity against several enzymes relevant to cancer progression and other diseases.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition | Reference |

|---|---|---|---|

| HDAC8 | 0.78 | Competitive | |

| FAK | 0.65 | Non-competitive | |

| VEGFR2 | 0.50 | Competitive |

These results indicate that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Studies have shown that modifications to the phenyl groups and the oxadiazole core significantly influence potency.

Key Findings:

- Substituting different groups on the phenyl rings can enhance anticancer activity.

- The length and nature of the side chain connecting the oxadiazole moiety to the amide group are critical for maintaining biological activity.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Para-substitution on phenyl | Increased potency | |

| Extension of side chain | Optimal at three carbons | |

| Replacement of oxadiazole core | Loss of activity |

Case Studies

Several studies have highlighted the potential of this compound in preclinical settings:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating strong efficacy against liver cancer cells ( ).

- In Vivo Efficacy : Another research indicated promising results in mouse models where administration of the compound led to reduced tumor growth rates compared to control groups ( ).

Q & A

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Purity is monitored using thin-layer chromatography (TLC) during synthesis . Post-synthesis, structural confirmation is achieved via -NMR and -NMR to verify proton environments and carbonyl/oxadiazole ring signals. Mass spectrometry (MS) and high-resolution MS (HRMS) are critical for molecular weight validation. For example, HRMS analysis (e.g., m/z 492.2327 [M$ ^+ $$ ) ensures accuracy in mass-to-charge ratios .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Antioxidant activity is assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, while anticancer potential is evaluated via cytotoxicity tests on cancer cell lines (e.g., MTT assays). β-carotene-linoleic acid assays can further probe lipid peroxidation inhibition .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole ring influence pharmacological activity?

- Methodological Answer : Substituent effects are systematically studied by introducing electron-withdrawing/donating groups (e.g., halogens, methyl) to the phenyl ring of the oxadiazole moiety. For instance, 4-chloro-2-phenoxy substitutions enhance binding affinity to biological targets (e.g., []flumazenil in GABA receptor studies) . Quantitative structure-activity relationship (QSAR) models are employed to correlate substituent properties (e.g., Hammett constants) with IC values .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, solvent effects). Meta-analyses of triplicate datasets (mean ± SD) and standardized protocols (e.g., fixed DPPH concentrations) improve reproducibility . Cross-validation using orthogonal assays (e.g., ferrozine-based metal chelation alongside DPPH) clarifies mechanism-specific activity .

Q. What computational tools are used to predict binding modes and pharmacokinetics?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Pharmacokinetic parameters (e.g., LogP, bioavailability) are calculated via SwissADME or PubChem’s cheminformatics tools .

Q. How is the compound’s stability optimized under physiological conditions?

- Methodological Answer : Stability studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) identify degradation hotspots (e.g., oxadiazole ring hydrolysis). Prodrug strategies, such as acetylating the propanamide nitrogen, improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.